molecular formula C9H7Br2FO2 B1409877 Ethyl 2,3-dibromo-6-fluorobenzoate CAS No. 1805122-86-4

Ethyl 2,3-dibromo-6-fluorobenzoate

Cat. No. B1409877
CAS RN: 1805122-86-4
M. Wt: 325.96 g/mol
InChI Key: VPLPUNQYWAIXNX-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromo-6-fluorobenzoate is a chemical compound with the CAS Number: 1805122-86-4 . It has a molecular weight of 325.96 and is typically stored at temperatures between 2-8°C . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2,3-dibromo-6-fluorobenzoate . Its InChI Code is 1S/C9H7Br2FO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3 . This indicates that the molecule contains an ester functional group, two bromine atoms, and one fluorine atom.


Physical And Chemical Properties Analysis

Ethyl 2,3-dibromo-6-fluorobenzoate is a liquid at room temperature . It has a molecular weight of 325.96 . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

  • Radiographic Opacity : A study by Sprague, Cwalina, and Jenkins (1953) explored fluoro-bromo derivatives of benzoic acid, including ethyl 2,3-dibromo-6-fluorobenzoate, for their potential as radiographic opaques. They found that the opaque properties of these compounds were equal or superior to those of tetraiodophenolphthalein, suggesting their usefulness in radiographic imaging (Sprague, Cwalina & Jenkins, 1953).

  • Antituberculosis Activity : Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized a series of derivatives related to 4-fluorobenzoic acid, including ethyl 2,3-dibromo-6-fluorobenzoate, to evaluate their antimycobacterial activity. This study focused on developing compounds with inhibitory activity against Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

  • Continuous-Flow Chemical Synthesis : Guo, Yu, and Su (2020) described a continuous-flow process for producing intermediates for floxacin, including the synthesis of compounds related to ethyl 2,3-dibromo-6-fluorobenzoate. This process offers advantages such as higher yield, less reaction time, and better safety compared to traditional methods (Guo, Yu & Su, 2020).

  • Cytotoxic and Anticancer Activities : Hammam et al. (2005) studied fluoro-substituted benzo[b]pyrans, which are structurally related to ethyl 2,3-dibromo-6-fluorobenzoate, for their anticancer activity. These compounds demonstrated potential as low-concentration anticancer agents against various human cancer cell lines (Hammam et al., 2005).

  • Synthesis of Radiopharmaceuticals : Greguric et al. (2009) developed a novel radiotracer for PET melanoma imaging, which involves the use of fluoro-benzoates. Their study demonstrates the potential of such compounds in medical imaging and diagnostics (Greguric et al., 2009).

  • In Vitro Antitumor Activity : Gielen et al. (1993) synthesized and characterized di-n-butyltin and diethyltin monofluorobenzoates, including compounds structurally similar to ethyl 2,3-dibromo-6-fluorobenzoate. They found satisfactory antitumor activity against human tumor cell lines in their study (Gielen et al., 1993).

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing face protection .

Future Directions

While specific future directions for Ethyl 2,3-dibromo-6-fluorobenzoate are not available, compounds with similar structures have been investigated for their photoactive properties . These compounds could potentially be used in applications such as advanced sensors, drug delivery, data storage, and molecular switches .

properties

IUPAC Name

ethyl 2,3-dibromo-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLPUNQYWAIXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dibromo-6-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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